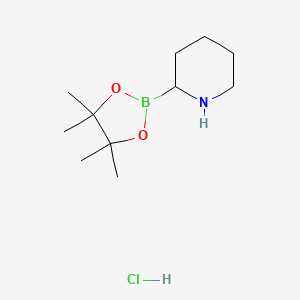
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride
Descripción general
Descripción
The compound is a derivative of tetramethyl-1,3,2-dioxaborolane, which is a type of boronic acid derivative. These compounds are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a piperidine ring (a six-membered ring with one nitrogen atom) attached to a boron atom, which is itself part of a dioxaborolane ring (a five-membered ring with two oxygen atoms and one boron atom). The boron atom is likely tetrahedral, with one of the positions occupied by the piperidine ring .Chemical Reactions Analysis
As a boronic acid derivative, this compound could potentially participate in various types of chemical reactions. For example, it could be used in Suzuki-Miyaura cross-coupling reactions, which are used to create carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other boronic acid derivatives. For example, it might have a relatively low melting point and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound serves as a crucial intermediate in the synthesis of complex molecules. Kong et al. (2016) described its use in synthesizing tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important precursor for crizotinib, a medication used in cancer treatment (Kong et al., 2016). Similarly, Wu et al. (2021) conducted a study on the synthesis, crystal structure, and vibrational properties of compounds derived from 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, providing insights into their structural and spectroscopic characteristics (Wu et al., 2021).
Crystal Structure and DFT Studies
The crystal structures of derivatives of this compound have been extensively studied, providing valuable information on their molecular configuration and electronic properties. Huang et al. (2021) examined the crystal structure and performed density functional theory (DFT) studies on boric acid ester intermediates containing this moiety, revealing their physicochemical properties and potential applications in material science (Huang et al., 2021).
Applications in Drug Synthesis
A novel approach for synthesizing Crizotinib, an anticancer drug, involves using this compound as a key intermediate, highlighting its importance in pharmaceutical manufacturing processes. Jian-qiang et al. (2014) described an efficient procedure for preparing key intermediates required for Crizotinib synthesis, showcasing the compound's role in developing therapeutic agents (Jian-qiang et al., 2014).
Chemical Sensing and Material Science
The compound's derivatives have been explored for their potential in detecting hydrogen peroxide vapor, a capability important for identifying peroxide-based explosives. Fu et al. (2016) synthesized derivatives that showed fast response times and low detection limits for hydrogen peroxide, demonstrating their utility in security applications (Fu et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The mode of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride involves interactions with its targets that lead to changes at the molecular level. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a similar compound, is used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It is also used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Biochemical Pathways
Similar compounds are known to be involved in the borylation and hydroboration of alkyl or aryl alkynes and alkenes . These reactions can lead to the formation of various downstream products, impacting multiple biochemical pathways.
Result of Action
Similar compounds are known to be involved in the formation of various downstream products through borylation and hydroboration reactions .
Action Environment
Similar compounds are known to be stored at 2-8°c , suggesting that temperature could be an important factor in maintaining the stability of these compounds.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9;/h9,13H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWESFUOWZXRQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733791 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride | |
CAS RN |
811439-31-3 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



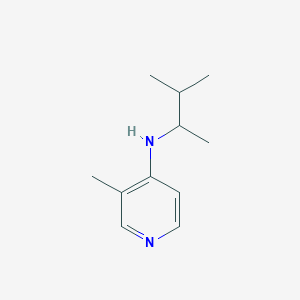
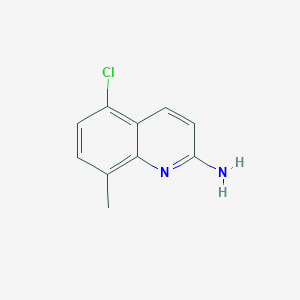
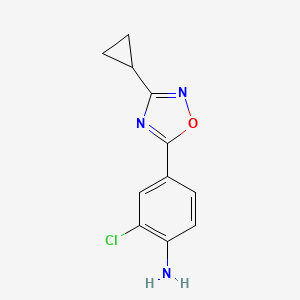



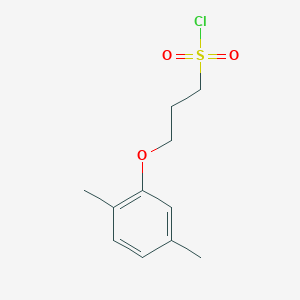
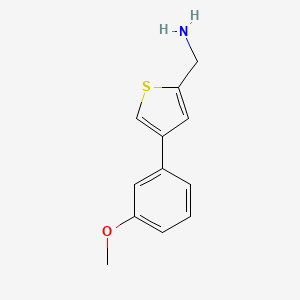



![7-Oxaspiro[3.5]nonan-2-ylmethanamine](/img/structure/B1427191.png)
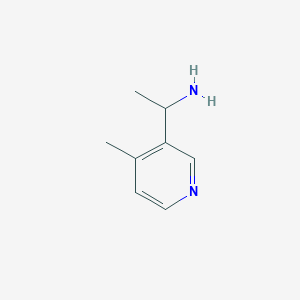
![[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine](/img/structure/B1427194.png)